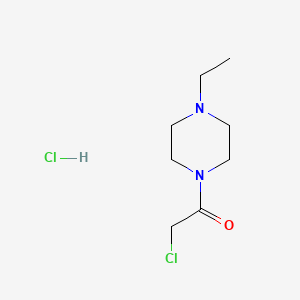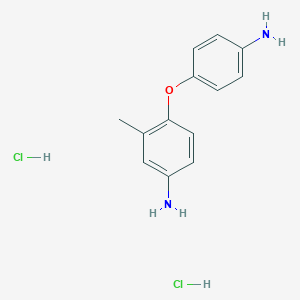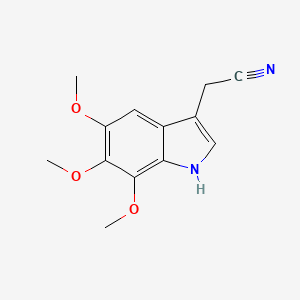
2-Chloro-1-(4-ethylpiperazin-1-yl)ethanone hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-1-(4-ethylpiperazin-1-yl)ethanone hydrochloride is a chemical compound with significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. This compound is known for its unique structure and reactivity, making it a valuable tool in various research and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-1-(4-ethylpiperazin-1-yl)ethanone hydrochloride typically involves the reaction of 4-ethylpiperazine with chloroacetyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions, and the product is then hydrochlorinated to form the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves the use of large reactors, precise temperature control, and efficient separation techniques to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Chloro-1-(4-ethylpiperazin-1-yl)ethanone hydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed:
Oxidation: The compound can be oxidized to form carboxylic acids or ketones.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: Substitution reactions can lead to the formation of various derivatives, depending on the nucleophile used.
Applications De Recherche Scientifique
2-Chloro-1-(4-ethylpiperazin-1-yl)ethanone hydrochloride is widely used in scientific research due to its unique properties and reactivity. It is employed in the synthesis of pharmaceuticals, as a reagent in organic synthesis, and as a building block in the construction of complex molecules. Its applications extend to the development of new drugs, materials, and chemical processes.
Mécanisme D'action
The mechanism by which 2-Chloro-1-(4-ethylpiperazin-1-yl)ethanone hydrochloride exerts its effects depends on its specific use. In pharmaceutical applications, it may act as an inhibitor or activator of certain enzymes or receptors. The molecular targets and pathways involved are determined by the specific biological or chemical context in which the compound is used.
Comparaison Avec Des Composés Similaires
2-Chloro-1-(4-ethylpiperazin-1-yl)ethanone hydrochloride is similar to other compounds such as 2-Chloro-1-(4-methylpiperazin-1-yl)ethanone hydrochloride and 2-chloro-N-[4-(4-ethylpiperazin-1-yl)phenyl]acetamide. it is unique in its structure and reactivity, which sets it apart from these compounds. The presence of the ethyl group on the piperazine ring contributes to its distinct chemical properties and applications.
Conclusion
This compound is a versatile compound with significant applications in scientific research and industry. Its unique structure and reactivity make it a valuable tool in various fields, and its continued study and use are likely to lead to further advancements in chemistry, biology, medicine, and industry.
Propriétés
IUPAC Name |
2-chloro-1-(4-ethylpiperazin-1-yl)ethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15ClN2O.ClH/c1-2-10-3-5-11(6-4-10)8(12)7-9;/h2-7H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTTOHJJCHVUPFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)CCl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(2Z)-2-[(3,5-dibromo-4-hydroxyphenyl)methylidene]benzo[e][1]benzofuran-1-one](/img/structure/B8062686.png)
![(2Z)-2-[(3-hydroxy-4-methoxyphenyl)methylidene]benzo[e][1]benzofuran-1-one](/img/structure/B8062693.png)
![4-[(Z)-(1-oxobenzo[e][1]benzofuran-2-ylidene)methyl]benzoic acid](/img/structure/B8062696.png)
![(2Z)-2-[(3,4-dihydroxyphenyl)methylidene]benzo[e][1]benzofuran-1-one](/img/structure/B8062702.png)
![(2Z)-2-[(3-bromo-4-hydroxyphenyl)methylidene]benzo[e][1]benzofuran-1-one](/img/structure/B8062708.png)
![(2Z)-2-[(4-hydroxy-3-nitrophenyl)methylidene]benzo[e][1]benzofuran-1-one](/img/structure/B8062716.png)
![2-hydroxy-5-[(Z)-(1-oxobenzo[e][1]benzofuran-2-ylidene)methyl]benzoic acid](/img/structure/B8062719.png)
![(2Z)-2-[(3-fluoro-4-hydroxyphenyl)methylidene]benzo[e][1]benzofuran-1-one](/img/structure/B8062726.png)




![3-[[4-[4-[(2-Carboxycyclohexanecarbonyl)amino]phenoxy]phenyl]carbamoyl]benzoic acid](/img/structure/B8062778.png)
![2-[[4-(4-Acetamidophenoxy)phenyl]carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B8062784.png)
